molecular formula C8H12N2O3 B2989155 Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate CAS No. 2411286-47-8

Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate

Cat. No.: B2989155
CAS No.: 2411286-47-8
M. Wt: 184.195
InChI Key: QKKSLIVSNVKOPF-UHFFFAOYSA-N
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Description

Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate: is a chemical compound with the molecular formula C8H12N2O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate typically involves the reaction of ethyl bromoacetate with 5-(hydroxymethyl)pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical entities .

Biology: In biological research, this compound is studied for its potential as a building block for bioactive molecules. It can be used in the synthesis of compounds with antimicrobial, antiviral, or anticancer properties .

Medicine: The compound’s derivatives are explored for their therapeutic potential. Researchers investigate its role in drug development, particularly in designing molecules that can interact with specific biological targets .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes .

Comparison with Similar Compounds

  • Ethyl 2-[5-(methyl)pyrazol-1-yl]acetate
  • Ethyl 2-[5-(chloromethyl)pyrazol-1-yl]acetate
  • Ethyl 2-[5-(aminomethyl)pyrazol-1-yl]acetate

Comparison: Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding characteristics, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-2-13-8(12)5-10-7(6-11)3-4-9-10/h3-4,11H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKSLIVSNVKOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC=N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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